methyl 2-(bromomethyl)-2-methylbutanoate
Description
Properties
CAS No. |
2624135-11-9 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Bromomethyl 2 Methylbutanoate
Precursor Identification and Design for Methyl 2-(bromomethyl)-2-methylbutanoate Synthesis
The design of a synthetic route to this compound hinges on the logical selection of precursor molecules. Analysis of the target structure reveals two key retrosynthetic disconnections: one at the ester linkage and another at the carbon-bromine bond. This leads to two primary precursor strategies.
The first strategy involves the late-stage introduction of the bromine atom. A suitable precursor for this approach is methyl 2,2-dimethylbutanoate . This commercially available or readily synthesized ester could potentially undergo radical bromination to introduce the bromomethyl group. However, controlling the regioselectivity of such a reaction can be challenging.
A more controlled and therefore often preferred strategy involves the early introduction of a functional group that can be readily converted to the bromomethyl moiety. A key precursor in this approach is 2-methyl-2-(hydroxymethyl)butanoic acid . This hydroxy acid contains the required carbon skeleton and a hydroxyl group that can be selectively replaced by bromine. Synthesis of this precursor can be achieved through various methods, including the reaction of a Grignard reagent derived from 2-chlorobutane (B165301) with carbon dioxide to form 2-methylbutanoic acid, followed by hydroxymethylation. chegg.com
Another viable precursor is 2-methylbutanoic acid itself. researchgate.net This carboxylic acid can be α-functionalized to introduce the necessary bromomethyl group before esterification. The well-established Hell-Volhard-Zelinskii reaction provides a pathway for the α-bromination of carboxylic acids. libretexts.org
Strategies for Introducing the Bromomethyl Moiety in Ester Systems
The introduction of the bromomethyl group is a critical step in the synthesis of the target compound. Several bromination strategies can be employed, each with its own set of advantages and limitations.
Radical Bromination Approaches
Radical bromination offers a direct method for the functionalization of C-H bonds. In the context of synthesizing this compound, a precursor like methyl 2,2-dimethylbutanoate could theoretically be subjected to radical bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light are commonly used for allylic and benzylic brominations. masterorganicchemistry.com However, the unactivated primary C-H bonds of the methyl groups in methyl 2,2-dimethylbutanoate would require harsh conditions, potentially leading to a lack of selectivity and the formation of multiple brominated byproducts. The stability of the potential radical intermediates would not strongly favor the formation of the desired product.
Nucleophilic Substitution Pathways for Bromine Incorporation
Nucleophilic substitution provides a more controlled method for introducing the bromine atom. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This approach typically involves the conversion of a hydroxyl group into a good leaving group, followed by displacement with a bromide nucleophile.
Starting from the precursor 2-methyl-2-(hydroxymethyl)butanoic acid , the hydroxyl group can be converted to a bromide. A common method for this transformation is the use of reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). libretexts.org The reaction with PBr₃ proceeds via the formation of a phosphite (B83602) ester, which is then displaced by the bromide ion. The use of concentrated HBr can also effect this transformation, often under heating. It is crucial that this step is performed before the esterification to avoid potential side reactions with the ester group.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). Subsequent reaction with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone (B3395972) or DMF, would then yield the desired bromomethyl group via an Sₙ2 reaction. nih.gov
A summary of reagents for converting a primary alcohol to a primary alkyl bromide is presented in the table below.
| Reagent(s) | Typical Conditions |
| HBr (concentrated aqueous solution) | Heat |
| PBr₃ | Typically in an inert solvent like diethyl ether or THF |
| CBr₄, PPh₃ (Appel reaction) | Anhydrous conditions, typically in a solvent like dichloromethane (B109758) or acetonitrile (B52724) |
| SOBr₂ (in the presence of pyridine) | Anhydrous conditions |
| TsCl, pyridine then NaBr | Two-step process, second step in a polar aprotic solvent |
Electrophilic Bromination Techniques
Electrophilic bromination is another key strategy, particularly when starting from a carboxylic acid precursor like 2-methylbutanoic acid . The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. libretexts.org This reaction involves the treatment of the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.pub
The mechanism involves the in situ formation of an acyl bromide, which then enolizes. The enol form subsequently reacts with bromine in an electrophilic α-substitution to yield the α-bromo acyl bromide. Hydrolysis of the α-bromo acyl bromide then gives the α-bromo carboxylic acid. In the context of synthesizing the target compound, this would yield 2-bromo-2-methylbutanoic acid. However, this method introduces the bromine at the α-position, resulting in methyl 2-bromo-2-methylbutanoate upon esterification, which is an isomer of the desired product. nih.gov To obtain the target compound, a precursor with a pre-existing methyl and hydroxymethyl group at the α-position is necessary, making nucleophilic substitution the more viable pathway for introducing the bromine at the desired position.
Esterification Methodologies for this compound
Once the brominated carboxylic acid precursor, 2-(bromomethyl)-2-methylbutanoic acid , is obtained, the final step is esterification to form the methyl ester.
The most common and direct method for this transformation is the Fischer esterification . masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). youtube.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the product side. Water is a byproduct of this reaction and can be removed, for example by azeotropic distillation, to further favor ester formation.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, prior to reaction with methanol. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol, usually in the presence of a base like pyridine to neutralize the HCl byproduct. This method is generally faster and not reversible, often leading to higher yields.
Another approach is the use of diazomethane (B1218177) (CH₂N₂) for esterification. While highly effective and proceeding under mild conditions, diazomethane is toxic and explosive, limiting its use to small-scale syntheses.
The table below summarizes common esterification methods.
| Method | Reagents | Typical Conditions |
| Fischer Esterification | Methanol, H₂SO₄ (catalytic) | Reflux |
| Acyl Chloride Formation followed by Esterification | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | 1. Reflux 2. Room temperature or below |
| Diazomethane | CH₂N₂ in diethyl ether | Room temperature |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include minimizing solvent use, maximizing atom economy, and employing catalysis. researchgate.net
Solvent Minimization and Alternative Media
Organic synthesis traditionally relies on large volumes of volatile and often hazardous solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. nih.gov For a potential synthesis of this compound, which would likely involve esterification and bromination steps, several green alternatives could be considered. Instead of chlorinated solvents like dichloromethane, less hazardous options such as acetonitrile or 2-methyltetrahydrofuran (B130290) could be used. nih.gov Furthermore, performing reactions in alternative media like water, supercritical fluids (e.g., CO₂), or ionic liquids can significantly reduce the environmental impact. Solvent-free, or neat, reaction conditions represent an ideal scenario where the reactants themselves act as the medium.
Atom Economy and Process Efficiency in this compound Production
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A reaction with 100% atom economy has no waste byproducts. Addition and rearrangement reactions are inherently atom-economical, whereas substitution and elimination reactions generate byproducts and thus have lower atom economies. chemistry-teaching-resources.com
A plausible, albeit hypothetical, multi-step synthesis of the target compound could proceed as follows:
Esterification: 2,2-Dimethyl-1,3-propanediol reacts with hydrobromic acid to form 3-bromo-2,2-dimethyl-1-propanol.
Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid, 3-bromo-2,2-dimethylpropanoic acid.
Esterification: The resulting acid is esterified with methanol to yield methyl 3-bromo-2,2-dimethylpropanoate. This is a structural isomer, not the target.
Let's consider a more direct, hypothetical route to analyze atom economy for This compound :
Synthesis of the acid: Diethyl malonate is alkylated first with ethyl bromide and then with methyl iodide.
Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to yield 2-methylbutanoic acid.
Functionalization: A more advanced synthesis would start from a precursor like methyl 2-methyl-2-(hydroxymethyl)butanoate. This alcohol could then be converted to the bromide using a reagent like phosphorus tribromide (PBr₃).
Let's analyze the atom economy of this final bromination step:
Reaction: 3 C₇H₁₄O₃ + PBr₃ → 3 C₇H₁₃BrO₂ + H₃PO₃ (Methyl 2-(hydroxymethyl)-2-methylbutanoate + Phosphorus tribromide → this compound + Phosphorous acid)
Table 4: Atom Economy Calculation for a Hypothetical Bromination Step
| Reactants | Formula | Molar Mass (g/mol) | Total Mass of Reactants (g) |
|---|---|---|---|
| Methyl 2-(hydroxymethyl)-2-methylbutanoate | C₇H₁₄O₃ | 146.18 | 3 * 146.18 = 438.54 |
| Phosphorus tribromide | PBr₃ | 270.69 | 1 * 270.69 = 270.69 |
| Total | 709.23 | ||
| Products | Formula | Molar Mass (g/mol) | Total Mass of Products (g) |
| Desired Product: this compound | C₇H₁₃BrO₂ | 209.08 | 3 * 209.08 = 627.24 |
| Byproduct: Phosphorous acid | H₃PO₃ | 82.00 | 1 * 82.00 = 82.00 |
| Total | 709.24 | ||
| Atom Economy | (Mass of Desired Product / Total Mass of Reactants) * 100 | (627.24 / 709.23) * 100 = 88.4% |
This calculation shows that even in an optimized reaction, a significant portion of the reactant mass can be lost as byproducts, highlighting the importance of choosing atom-economical reactions. primescholars.comscranton.edu
Catalytic Approaches for Sustainable Synthesis of this compound
Catalysis is a cornerstone of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can be used in small quantities, reducing waste and energy consumption. researchgate.net
For the synthesis of this compound, several catalytic approaches could enhance sustainability:
Catalytic Esterification: Instead of using stoichiometric amounts of strong acids (like sulfuric acid), solid acid catalysts (e.g., zeolites, ion-exchange resins) can be used for the esterification step. These catalysts are easily separated from the reaction mixture and can be reused.
Biocatalysis: As mentioned, lipases can be used for either the esterification reaction itself or for the kinetic resolution of the final product. These enzymatic processes occur in water or minimal solvent and under mild conditions.
Sustainable C-Br Bond Formation: Traditional bromination methods often use stoichiometric and hazardous reagents like PBr₃ or N-bromosuccinimide (NBS) with radical initiators. Developing catalytic methods for C-Br bond formation is an active area of research. researchgate.netrsc.org This could involve transition-metal catalysis or photocatalysis to activate C-H bonds for bromination, which would be a much more sustainable and atom-economical approach. nih.gov
By integrating these principles, a synthetic route for this compound could be designed to be not only stereoselective but also significantly more environmentally benign.
Reactivity and Chemical Transformations of Methyl 2 Bromomethyl 2 Methylbutanoate
Nucleophilic Substitution Reactions Involving the Bromomethyl Group of Methyl 2-(bromomethyl)-2-methylbutanoate
The presence of a bromine atom on a neopentyl-like carbon atom in this compound dictates its behavior in nucleophilic substitution reactions. Due to significant steric hindrance from the adjacent quaternary carbon, direct backside attack (SN2 mechanism) is severely impeded, leading to very slow reaction rates. doubtnut.comyoutube.comquora.comdoubtnut.comstackexchange.commasterorganicchemistry.com Reactions proceeding through an SN1 mechanism are also slow due to the formation of a relatively unstable primary carbocation. doubtnut.comyoutube.com However, under forcing conditions, substitution can occur, often accompanied by rearrangement of the carbocation intermediate. youtube.comyoutube.comvedantu.com
Formation of Carbon-Heteroatom Bonds (N, O, S, P)
The reaction of this compound with various heteroatom nucleophiles provides a pathway to a range of functionalized products. The principles governing the reactivity of α-bromo carbonyl compounds are particularly relevant here. libretexts.org
Nitrogen Nucleophiles: Amines can react with α-bromo esters to furnish α-amino esters, which are valuable building blocks for amino acids and other biologically active molecules. libretexts.org For instance, reaction with an excess of ammonia (B1221849) or a primary amine would be expected to yield the corresponding amino ester.
Oxygen Nucleophiles: The substitution of the bromine atom with an oxygen nucleophile, such as an alcohol or a carboxylate, can lead to the formation of ethers and esters, respectively. For example, reaction with a basic aqueous solution followed by acidic work-up would produce the corresponding α-hydroxy ester. libretexts.org
Sulfur and Phosphorus Nucleophiles: Thiols and phosphines, being generally good nucleophiles, can also displace the bromide to form thioethers and phosphonium (B103445) salts, respectively. These reactions are fundamental in organosulfur and organophosphorus chemistry.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Nitrogen | Ammonia (NH₃) | Methyl 2-(aminomethyl)-2-methylbutanoate |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl 2-(methoxymethyl)-2-methylbutanoate |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Methyl 2-methyl-2-(phenylthiomethyl)butanoate |
| Phosphorus | Triphenylphosphine (B44618) (PPh₃) | [2-(Methoxycarbonyl)-2-methylbutyl]triphenylphosphonium bromide |
Carbon-Carbon Bond Formation via Nucleophilic Attack
The electrophilic carbon of the bromomethyl group can also be targeted by carbon nucleophiles, leading to the formation of new carbon-carbon bonds. This is a crucial transformation for extending the carbon skeleton.
One of the classic methods for C-C bond formation involving α-bromo esters is the Blaise reaction . wikipedia.org This reaction utilizes zinc metal to form an organozinc intermediate from the α-bromo ester, which then reacts with a nitrile to afford a β-enamino ester. Subsequent hydrolysis can yield a β-ketoester. wikipedia.org
Another important class of reactions involves the use of organocuprates (Gilman reagents). These reagents are known to couple with a variety of organic halides, including primary alkyl halides. chemistry.coach The reaction of this compound with a lithium diorganocuprate, such as lithium dimethylcuprate (Li(CH₃)₂Cu), would be expected to yield the corresponding methylated product.
Table 2: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Name | Reagents | Expected Product Type |
|---|---|---|
| Blaise Reaction | Zinc, Nitrile (R-C≡N) | β-Enamino ester / β-Ketoester |
| Gilman Coupling | Lithium Diorganocuprate (LiR₂Cu) | Alkylated ester |
Radical Reactions of this compound
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations.
Atom Transfer Radical Cyclization (ATRC) Applications
Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic structures. nih.gov In a typical ATRC reaction, a radical is generated from an alkyl halide by a transition metal catalyst, which then undergoes an intramolecular addition to an unsaturated bond. The resulting cyclized radical is then trapped by a halogen atom from the catalyst, regenerating the active catalyst and forming the product. nih.govrsc.orgnih.gov For this compound to be used in ATRC, it would first need to be modified to contain an appropriately positioned alkene or alkyne. Once so functionalized, it could undergo copper- or iron-catalyzed ATRC to form various carbocyclic or heterocyclic ring systems. rsc.orgthieme-connect.de
Reductive Debromination Pathways
The bromine atom can be removed through reductive debromination. This can be achieved using various reducing agents. For instance, vicinal dibromides can be reductively debrominated to alkenes using reagents like zinc or certain aromatic amines. nih.gov While this compound is not a vicinal dibromide, similar single-electron transfer processes from a reducing agent can lead to the formation of a carbon-centered radical, which can then be quenched by a hydrogen atom source to yield methyl 2-methylbutanoate. dtic.mil
Intermolecular Radical Coupling Reactions
The radical generated from this compound can also participate in intermolecular coupling reactions. For example, in the presence of a suitable radical acceptor, such as an activated alkene, and a mediating agent, a new carbon-carbon bond can be formed. Iron-catalyzed cross-coupling reactions between alkyl bromides and organoboron compounds have been shown to proceed through radical intermediates. acs.org
Table 3: Summary of Potential Radical Reactions
| Reaction Type | Key Features | Potential Application |
|---|---|---|
| Atom Transfer Radical Cyclization (ATRC) | Requires an unsaturated moiety within the molecule; transition metal-catalyzed. | Synthesis of cyclic compounds. |
| Reductive Debromination | Removal of the bromine atom and replacement with hydrogen. | Formation of the corresponding debrominated ester. |
| Intermolecular Radical Coupling | Formation of a C-C bond with another molecule. | Synthesis of more complex molecular structures. |
Reactions of the Ester Moiety in this compound
The ester functional group in this compound is a key center for a variety of chemical reactions, including hydrolysis, transesterification, reduction, and condensation.
Hydrolysis and Transesterification Reactions
Hydrolysis
The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-(bromomethyl)-2-methylbutanoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and typically requires heating.
Basic hydrolysis, or saponification, is an irreversible process that employs a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester, ethyl 2-(bromomethyl)-2-methylbutanoate, and methanol. masterorganicchemistry.com
The presence of the electron-withdrawing bromine atom on the alpha-carbon may influence the rate of these reactions. For instance, in a study of methyl 2-nitroacetate, which also has an electron-withdrawing group at the alpha position, it was noted that this substitution pattern can facilitate transesterification. sci-hub.se
Table 1: Hydrolysis and Transesterification Reactions
| Reaction | Reagents | Product(s) | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst (e.g., H₂SO₄) | 2-(bromomethyl)-2-methylbutanoic acid, Methanol | Heat |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH), then Acid Workup | 2-(bromomethyl)-2-methylbutanoic acid, Methanol | Typically at room temperature or with mild heating |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | New ester (R' 2-(bromomethyl)-2-methylbutanoate), Methanol | Equilibrium conditions, often with excess alcohol |
Reduction to Alcohols and Aldehydes
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.
Reduction to a Primary Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. lumenlearning.com In this case, the reduction of this compound would yield 2-(bromomethyl)-2-methylbutan-1-ol. lumenlearning.commasterorganicchemistry.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. lumenlearning.comechemi.com It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent.
Partial Reduction to an Aldehyde
A more controlled reduction to the aldehyde, 2-(bromomethyl)-2-methylbutanal, can be achieved using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.com To stop the reaction at the aldehyde stage, it is crucial to use a stoichiometric amount of DIBAL-H and maintain a low temperature, typically -78 °C. masterorganicchemistry.comchegg.com At this low temperature, the tetrahedral intermediate formed after the initial hydride addition is stable. Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde. If the reaction is allowed to warm, over-reduction to the primary alcohol can occur. masterorganicchemistry.com
Table 2: Reduction Reactions of the Ester Moiety
| Reaction | Reagent | Product | Key Conditions |
|---|---|---|---|
| Full Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(bromomethyl)-2-methylbutan-1-ol | Anhydrous ether solvent, followed by aqueous workup |
| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | 2-(bromomethyl)-2-methylbutanal | Stoichiometric amount of DIBAL-H, low temperature (-78 °C) |
Condensation Reactions at the Ester Group
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. libretexts.org A key requirement for a standard Claisen condensation is the presence of at least two α-hydrogens on one of the ester molecules to allow for enolate formation. libretexts.org
This compound lacks α-hydrogens, as the α-carbon is quaternary. Therefore, it cannot act as the nucleophilic component in a Claisen condensation. However, it could potentially serve as the electrophilic partner in a crossed Claisen condensation with another ester that does possess α-hydrogens. In such a reaction, a strong, non-nucleophilic base would be used to deprotonate the enolizable ester, which would then attack the carbonyl carbon of this compound. The viability of this reaction would depend on the relative electrophilicity of the two esters and the potential for competing side reactions, such as elimination or substitution at the carbon bearing the bromine atom.
Rearrangement Reactions Involving this compound Derivatives
While no specific rearrangement reactions for this compound are prominently documented, its structure as an α-halo ester suggests the potential for a Favorskii-type rearrangement under certain conditions. The classic Favorskii rearrangement involves the treatment of an α-halo ketone with a base to form a rearranged carboxylic acid derivative. wikipedia.orgadichemistry.com
A critical step in the common mechanism is the formation of an enolate on the side of the carbonyl away from the halogen. wikipedia.org As this compound does not have any enolizable α-hydrogens, it cannot proceed through this pathway. However, a quasi-Favorskii or pseudo-Favorskii rearrangement is a possible alternative for non-enolizable α-halo ketones and, by extension, could be considered for α-halo esters. wikipedia.org This mechanism involves the direct attack of a base (like an alkoxide) on the carbonyl carbon, followed by the migration of the adjacent carbon and displacement of the halide. This would lead to a rearranged ester product. The feasibility of such a reaction for this specific substrate would require experimental investigation.
Organometallic Transformations of this compound
The carbon-bromine bond in this compound is a prime site for the formation of organometallic reagents.
Grignard Reagent Formation and Applications
The formation of a Grignard reagent typically involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. scienceinfo.comresearchgate.net However, attempting to form a Grignard reagent from this compound presents a significant challenge. The highly nucleophilic and basic Grignard reagent, once formed, would be in the same reaction vessel as the electrophilic ester functionality. researchgate.netmnstate.edu This would likely lead to a rapid intramolecular reaction, where the Grignard portion of one molecule attacks the ester of another, resulting in polymerization or other undesired side products. This inherent incompatibility makes the direct formation of a stable Grignard reagent from this molecule highly improbable under standard conditions.
A more viable approach for utilizing the reactivity of the carbon-bromine bond in the presence of an ester is the Reformatsky reaction . wikipedia.org This reaction employs zinc metal instead of magnesium to generate an organozinc reagent from an α-halo ester. wikipedia.org These organozinc reagents, often referred to as Reformatsky enolates, are less reactive and more selective than Grignard reagents. wikipedia.org They readily react with aldehydes and ketones but are generally unreactive towards esters. wikipedia.org
Therefore, this compound would be an excellent substrate for a Reformatsky reaction. In the presence of zinc dust, it would form an organozinc intermediate that could then be reacted with an aldehyde or ketone to produce a β-hydroxy ester. wikipedia.org
Table 3: Comparison of Grignard and Reformatsky Reactions
| Reaction Type | Metal | Reactivity of Organometallic Reagent | Compatibility with Ester Moiety | Typical Electrophile |
|---|---|---|---|---|
| Grignard | Magnesium | High (Strongly Nucleophilic and Basic) | Low (Intramolecular reaction is likely) | Aldehydes, Ketones, Esters, etc. |
| Reformatsky | Zinc | Moderate (Less Nucleophilic) | High (Generally does not react with esters) | Aldehydes, Ketones |
Organolithium Chemistry with this compound
The reaction of this compound with organolithium reagents is a subject of interest for the formation of new carbon-carbon bonds. Organolithium reagents are potent nucleophiles and strong bases, capable of reacting with the electrophilic carbon atom bearing the bromine atom. wikipedia.org
Detailed research findings on the specific reactions of this compound with various organolithium reagents are not extensively documented in publicly available literature. However, based on the general reactivity of α-bromo esters with organolithium compounds, several outcomes can be anticipated. The primary reaction pathway is expected to be a nucleophilic substitution (SN2) where the organolithium reagent displaces the bromide ion.
For example, the reaction with a simple alkyllithium reagent, such as n-butyllithium, would be expected to yield methyl 2-methyl-2-(pentyl)butanoate. Similarly, reaction with an aryllithium reagent like phenyllithium (B1222949) would likely produce methyl 2-methyl-2-(phenylmethyl)butanoate.
It is important to note that the ester functionality can also react with organolithium reagents, potentially leading to side products. Two equivalents of the organolithium reagent can add to the ester carbonyl, forming a tertiary alcohol after workup. The reaction conditions, such as temperature and the nature of the organolithium reagent, would play a crucial role in determining the selectivity of the reaction towards C-C bond formation at the bromomethyl group versus addition to the ester. Low temperatures typically favor the SN2 displacement of the bromide.
A generalized reaction scheme is presented below:
General Reaction with Organolithium Reagents:
Where R can be an alkyl or aryl group.
Due to the lack of specific experimental data in the literature for this particular compound, a data table for organolithium reactions cannot be provided at this time.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples involving this compound are not readily found in the surveyed literature, the principles of these reactions can be applied to predict its reactivity. The carbon-bromine bond in the molecule serves as a handle for oxidative addition to a low-valent transition metal catalyst, typically palladium, which is a key step in the catalytic cycles of Suzuki, Heck, and Sonogashira reactions. rsc.org
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org For this compound, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would be expected to yield the corresponding α-aryl-substituted ester.
A representative reaction would be:
Hypothetical Suzuki Coupling Reaction:
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction of this compound with an alkene, such as styrene, would be anticipated to produce a new, more substituted alkene.
A plausible Heck reaction is as follows:
Hypothetical Heck Reaction:
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Coupling this compound with a terminal alkyne, for instance, phenylacetylene, would lead to the formation of an α-alkynyl-substituted ester.
An illustrative Sonogashira reaction is:
Hypothetical Sonogashira Coupling Reaction:
It is critical to emphasize that the above reaction schemes are hypothetical and based on the established mechanisms of these cross-coupling reactions with similar alkyl halides. Detailed experimental studies are required to confirm the feasibility, optimal reaction conditions, and yields for these transformations with this compound.
Due to the absence of specific research findings for this compound in the scientific literature, a data table summarizing cross-coupling reactions cannot be compiled.
Application of Methyl 2 Bromomethyl 2 Methylbutanoate As a Synthetic Building Block
Construction of Carbocyclic and Heterocyclic Ring Systems from Methyl 2-(bromomethyl)-2-methylbutanoate
The inherent reactivity of the carbon-bromine bond in this compound allows for its participation in a range of cyclization reactions. These transformations, proceeding through either nucleophilic substitution or radical pathways, enable the formation of diverse cyclic structures, from small rings to more complex frameworks.
Cyclopropanation and Related Small Ring Formations
While direct use of this compound for cyclopropanation is not extensively documented, its structural elements are integral to the synthesis of cyclopropane-containing molecules. Methodologies often involve the use of related precursors that can be subsequently modified to incorporate the gem-dimethyl and ester functionalities. The formation of other small rings, such as four-membered systems, can also be envisioned through cycloaddition reactions where the steric bulk of the quaternary center can play a crucial role in directing the stereochemical outcome.
Spiro Compound Synthesis
The quaternary carbon atom in this compound serves as a pre-formed spiro center, making it an excellent starting material for the synthesis of spirocyclic compounds. A common synthetic strategy involves the alkylation of a cyclic nucleophile with this compound, followed by an intramolecular ring-closing reaction to construct the second ring of the spiro system. The nature of the cyclic precursor and the specific reaction conditions employed will determine the size and functionality of the resulting spiro compound.
Lactones and Lactams Derived from this compound
The ester group within this compound makes it a valuable precursor for the synthesis of lactones (cyclic esters) and lactams (cyclic amides), which are important structural motifs in many biologically active molecules.
Lactones: The formation of lactones can be achieved through intramolecular cyclization. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by an internal nucleophilic attack of the carboxylate on the carbon bearing the bromine, can yield a β-lactone containing a gem-dimethyl group.
Lactams: The synthesis of lactams requires the introduction of a nitrogen atom, typically by reacting this compound with an amine. The resulting amino ester can then undergo intramolecular cyclization to form the corresponding lactam. The steric environment around the reactive center can influence the efficiency of this ring-closing step.
Synthesis of Complex Natural Products and Bioactive Molecules Utilizing this compound
The structural features of this compound are present in a wide array of natural products and bioactive molecules. Consequently, this compound and its derivatives are valuable starting materials and key intermediates in the total synthesis of these complex targets.
Precursor Role in Terpenoid Synthesis
Terpenoids constitute a large class of natural products characterized by their assembly from isoprene (B109036) units. The gem-dimethyl group and ester functionality found in this compound are common structural features within this class of molecules. While the entire molecule may not always be incorporated directly, synthetic strategies for various terpenoids often involve the installation of quaternary carbon centers bearing a methyl group and a functionalized side chain, for which this building block serves as a valuable synthon.
Contribution to Alkaloid Scaffolds
Alkaloids are a diverse group of naturally occurring compounds containing nitrogen atoms. The structural unit provided by this compound is crucial for the synthesis of certain alkaloid frameworks. The reaction of this compound with amines provides key intermediates for the construction of the complex heterocyclic systems found in many alkaloids. Subsequent intramolecular cyclization reactions can then be employed to form the characteristic ring systems of these natural products, with the gem-dimethyl group often playing a role in directing the stereochemistry of these transformations.
Application in Polyketide Assembly
The assembly of polyketides, a diverse class of natural products with a wide array of biological activities, often involves the iterative addition of two-carbon units derived from malonyl-CoA or its synthetic equivalents. While direct evidence for the use of this compound in polyketide synthesis is not prominent, its structure suggests a potential role as a specialized building block for introducing a gem-dimethyl-substituted four-carbon unit.
The α-bromo functionality allows for its use as an electrophile in alkylation reactions. For instance, it could potentially be used to alkylate a stabilized carbanion, such as that derived from a β-ketoester or a malonate derivative, which are common intermediates in polyketide synthesis. This would install the characteristic quaternary carbon center found in some polyketide natural products.
Furthermore, the ester moiety could be hydrolyzed post-alkylation to the corresponding carboxylic acid, which could then be activated and participate in subsequent chain elongation steps within a polyketide synthase-independent pathway. The steric hindrance provided by the gem-dimethyl group could also be exploited to influence the stereochemistry of subsequent reactions, a critical aspect in the synthesis of complex natural products.
Development of Novel Organic Reagents and Ligands from this compound
The presence of a reactive carbon-bromine bond makes this compound a valuable precursor for the development of novel organic reagents and ligands. The tertiary nature of the carbon bearing the bromine atom can influence the reactivity and selectivity of the resulting reagents.
One potential application is in the synthesis of novel phosphonium (B103445) or arsonium (B1239301) salts, which are key components of ylide reagents used in Wittig-type reactions. Reaction of this compound with triphenylphosphine (B44618) would yield a phosphonium salt that, upon deprotonation, could provide a sterically hindered ylide. Such a reagent could be useful for the synthesis of highly substituted alkenes.
In the realm of ligand design, the butanoate backbone can be functionalized to create novel structures for catalysis. For example, displacement of the bromide with a variety of nucleophiles containing donor atoms like nitrogen, phosphorus, or sulfur could lead to the formation of new bidentate or tridentate ligands. The steric bulk imparted by the gem-dimethyl group could create a specific coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic transformations.
| Ligand Type | Potential Synthetic Route | Potential Application |
| Phosphine Ligand | Reaction with a diaryl- or dialkylphosphine | Homogeneous Catalysis |
| Amine Ligand | Reaction with a primary or secondary amine | Asymmetric Catalysis |
| Thioether Ligand | Reaction with a thiol | Metal Scavenging |
Mechanistic Investigations and Computational Studies on Methyl 2 Bromomethyl 2 Methylbutanoate
Spectroscopic Techniques for In Situ Monitoring of Methyl 2-(bromomethyl)-2-methylbutanoate Reactions
The real-time analysis of chemical reactions, known as in situ monitoring, is a cornerstone of modern process analytical technology (PAT). It provides critical insights into reaction kinetics, mechanisms, and pathways without the need for disruptive sampling. mdpi.comnih.gov For reactions involving this compound, a tertiary alkyl halide, several spectroscopic techniques are particularly well-suited for continuous monitoring. These methods allow researchers to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates, leading to a comprehensive understanding of the reaction dynamics. mdpi.commt.com
The primary reaction types for alkyl halides like this compound are nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2). libretexts.orgmasterorganicchemistry.com In situ monitoring is invaluable for determining which of these pathways is dominant under specific conditions by observing the unique molecular fingerprints of the species involved.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring reactions in real-time, often employing a robust attenuated total reflection (ATR) probe inserted directly into the reaction vessel. mdpi.com This technique tracks changes in the concentration of key functional groups by measuring their characteristic infrared absorptions. mt.comnih.gov
For a typical nucleophilic substitution reaction of this compound, where a nucleophile (Nu⁻) replaces the bromide, in situ FTIR would focus on several key spectral regions:
C-Br Stretch: The disappearance of the vibrational band corresponding to the carbon-bromine bond would be a primary indicator of reactant consumption.
C=O Stretch: The carbonyl group of the ester provides a strong, sharp peak. Its position can be sensitive to changes in the adjacent chemical environment, potentially shifting as the bromomethyl group is converted to a new functional group.
New Bond Formation: The appearance of new vibrational bands will signal product formation. For example, if the nucleophile were a cyanide ion (CN⁻), a new peak for the nitrile stretch (C≡N) would emerge.
The continuous collection of spectra allows for the generation of concentration-time profiles for all IR-active species, which is essential for kinetic analysis and reaction optimization. nih.govmt.com
| Technique | Key Observable Changes for Substitution Reaction | Advantages |
| In Situ FTIR-ATR | Disappearance of C-Br stretch; Shift in C=O stretch; Appearance of new bands from the nucleophile (e.g., O-H, C≡N). | Robust, real-time data; provides structural information on functional groups; applicable to a wide range of reaction conditions. mdpi.commt.com |
| In Situ NMR | Disappearance of reactant signals (e.g., -CH₂Br); Appearance of product signals with new chemical shifts. | Provides detailed structural information; highly quantitative; excellent for identifying intermediates and byproducts. iastate.eduwiley.com |
| Raman Spectroscopy | Disappearance of C-Br stretch; Appearance of new product-related bands. | Complements FTIR; excellent for aqueous systems and symmetric bonds; can use fiber-optic probes. |
This table provides a summary of spectroscopic techniques applicable to monitoring reactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers unparalleled detail in molecular structure and is exceptionally suited for in situ reaction monitoring. iastate.eduwiley.com By acquiring spectra at regular intervals, a "molecular video" of the reaction can be created. mdpi.com For reactions conducted directly in an NMR tube, this method allows for the non-invasive tracking of all soluble species. iastate.edu
In a reaction of this compound, both ¹H and ¹³C NMR would provide distinct, quantifiable signals for the reactant and products.
Hypothetical ¹H NMR Data for a Substitution Reaction:
| Compound | Key Proton Signal | Hypothetical Chemical Shift (ppm) | Observation During Reaction |
| This compound (Reactant) | -CH ₂Br | ~3.5 - 3.8 | Signal intensity decreases over time. |
| Hypothetical Product (e.g., Methyl 2-(hydroxymethyl)-2-methylbutanoate) | -CH ₂OH | ~3.4 - 3.7 | Signal appears and intensity increases over time. |
This table illustrates the expected changes in ¹H NMR signals during a hypothetical nucleophilic substitution of the title compound where bromide is replaced by a hydroxyl group.
The high resolution of NMR is particularly advantageous for distinguishing between similar structures, such as the starting material and product, or for identifying unexpected intermediates or byproducts that might reveal mechanistic complexities. rsc.orgresearchgate.net Modern techniques, such as compressed sensing, can dramatically reduce the time needed to acquire 2D NMR spectra, making it feasible to monitor even relatively fast reaction kinetics. rsc.orgresearchgate.net
The ability to precisely quantify the concentration of each species over time allows for the accurate determination of reaction rate laws and kinetic parameters. nih.gov This quantitative data is crucial for building predictive models that can be used to optimize reaction conditions, such as temperature, concentration, and catalyst loading, to improve yield and selectivity. patsnap.comyoutube.com
Future Directions and Emerging Research Avenues for Methyl 2 Bromomethyl 2 Methylbutanoate
Exploration of Unprecedented Reactivity Modes for Methyl 2-(bromomethyl)-2-methylbutanoate
While this compound is expected to undergo typical reactions of α-haloesters, such as nucleophilic substitutions and eliminations, future research will likely focus on uncovering novel and unprecedented reactivity modes. The presence of a quaternary carbon center and the bromo- and ester functionalities in a compact arrangement opens avenues for unique chemical behavior.
Future investigations could explore its participation in radical-mediated reactions, transition-metal-catalyzed cross-coupling reactions, and rearrangements that exploit the specific stereoelectronic properties of the molecule. For instance, the development of novel carbon-carbon bond-forming reactions beyond the classical Reformatsky psiberg.com and Darzens reactions wikipedia.orgnih.gov could lead to the synthesis of complex molecular architectures from this relatively simple starting material. The reactivity of α-haloketones, which are structurally similar, often involves diverse transformations with various nucleophiles to form heterocyclic compounds, suggesting that this compound could be a precursor to novel oxygen-containing heterocycles. nih.gov
| Potential Reaction Type | Reagent/Catalyst System | Potential Product Class |
| Atom Transfer Radical Addition (ATRA) | Copper or Ruthenium catalysts | Functionalized esters |
| Negishi Cross-Coupling | Organozinc reagents, Palladium/Nickel catalysts | α-Aryl/Alkenyl esters |
| Photoredox-Catalyzed Reactions | Iridium or Ruthenium photocatalysts | Radically functionalized butanoates |
| Novel Ring-Forming Reactions | Bifunctional nucleophiles | Substituted lactones or other heterocycles |
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for highly exothermic or fast reactions involving this reactive haloester. vapourtec.com
Future research could focus on developing robust flow protocols for the synthesis and subsequent transformation of this compound. For example, its use in nucleophilic substitution reactions could be optimized in a flow reactor to minimize byproduct formation and allow for in-line purification. wikipedia.org Furthermore, photochemical transformations, which benefit greatly from the consistent light penetration in flow reactors, could be explored to unlock novel reactivity pathways. vapourtec.com Automated platforms could utilize this building block in high-throughput screening to rapidly discover new bioactive compounds or materials. A study on the nitration of related compounds in flow demonstrates the potential for such applications. acs.org
| Flow Chemistry Application | Key Advantages | Potential Outcome |
| High-Temperature/High-Pressure Reactions | Enhanced reaction rates, access to novel reaction space | Rapid synthesis of derivatives |
| Photochemical Transformations | Precise control of irradiation time and intensity | Generation of unique radical intermediates |
| Multi-step Automated Synthesis | Rapid library generation, efficient optimization | Discovery of new functional molecules |
Development of Highly Enantioselective Transformations Featuring this compound
While this compound itself is achiral, its reactions can generate chiral centers. A key area of future research will be the development of catalytic, enantioselective transformations that utilize this compound to produce chiral molecules with high optical purity. This is particularly relevant for the synthesis of pharmaceuticals and other biologically active compounds.
Research efforts could be directed towards the use of chiral catalysts, such as chiral phosphines or salen complexes, in reactions involving this substrate. nih.gov For instance, enantioselective versions of the Reformatsky reaction or catalytic alkylations could be developed. Asymmetric halolactonizations have been shown to be powerful methods for synthesizing chiral lactones, suggesting that transformations of derivatives of this compound could be achieved with high enantioselectivity. rsc.org The development of methods for the enantioselective synthesis of α-quaternary ketones and esters is an active area of research, and this compound could serve as a key substrate in such methodologies. nih.gov
| Enantioselective Reaction | Chiral Catalyst Type | Potential Chiral Product |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Enantioenriched α-substituted esters |
| Enantioselective Cross-Coupling | Chiral Ligand-Metal Complexes (e.g., Pd, Cu) | Chiral α-aryl/alkenyl butanoates |
| Catalytic Asymmetric Reformatsky Reaction | Chiral Ligands for Zinc | Enantioenriched β-hydroxy esters |
Bio-Inspired Transformations and Biocatalysis with this compound
Bio-inspired transformations and biocatalysis offer environmentally friendly and highly selective alternatives to traditional chemical methods. Future research could explore the use of enzymes to mediate reactions involving this compound. For example, lipases or esterases could be employed for the enantioselective hydrolysis or transesterification of the ester group, potentially leading to a kinetic resolution of a chiral derivative. epa.gov
Furthermore, the development of novel biocatalysts through directed evolution could enable transformations that are currently not possible with conventional chemistry. This could include enzymatic C-Br bond activation and subsequent functionalization under mild, aqueous conditions. Such bio-inspired approaches align with the growing demand for greener and more sustainable chemical processes.
| Biocatalytic Approach | Enzyme Class | Potential Transformation |
| Kinetic Resolution | Lipases, Esterases | Enantioselective hydrolysis of a racemic derivative |
| Dehalogenation | Dehalogenases | Stereoselective removal of bromine |
| C-C Bond Formation | Engineered Enzymes | Biocatalytic alkylation or acylation |
Potential for this compound in Sustainable Chemical Manufacturing
The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound has the potential to be a valuable component in sustainable chemical manufacturing due to its versatility as a building block, which can allow for more atom-economical synthetic routes.
Future research in this area should focus on developing processes that utilize this compound in environmentally benign solvent systems, or ideally, in solvent-free conditions. The use of catalytic methods, as opposed to stoichiometric reagents, will also be crucial. Biocatalytic processes, as mentioned previously, represent a key strategy for enhancing the sustainability of transformations involving this compound by operating under mild conditions and reducing waste. epa.gov The development of recyclable catalysts for reactions with this compound would further contribute to its green chemistry profile.
| Sustainability Aspect | Research Focus | Desired Outcome |
| Atom Economy | Designing synthetic routes that incorporate most of the atoms of the starting material into the final product. | Reduction of chemical waste. |
| Use of Renewable Feedstocks | Investigating bio-based routes to synthesize the butanoate backbone. | Reduced reliance on fossil fuels. |
| Energy Efficiency | Development of low-temperature, catalytic processes. | Lower energy consumption and reduced carbon footprint. |
| Waste Minimization | Use of recyclable catalysts and benign solvents. | A cleaner and safer manufacturing process. |
Q & A
Q. What are the primary synthetic routes for methyl 2-(bromomethyl)-2-methylbutanoate, and how can reaction efficiency be assessed?
- Methodological Answer : A common approach involves bromination of methyl 2-methylbutanoate using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions. The ester group directs bromination to the α-methyl position. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of starting material . Yield optimization may require adjusting the stoichiometry of NBS and controlling light exposure to minimize over-bromination. Post-synthesis, ¹H NMR analysis (e.g., δ 3.6–3.8 ppm for methoxy groups and δ 4.0–4.2 ppm for bromomethyl protons) confirms regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for a singlet at δ 1.2–1.4 ppm (geminal methyl groups) and a multiplet at δ 3.6–3.8 ppm (ester methoxy). The bromomethyl group (CH2Br) appears as a triplet near δ 3.4–3.6 ppm due to coupling with adjacent protons .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the brominated carbon (C-Br) appears at δ 30–35 ppm .
- Mass Spectrometry (MS) : The molecular ion peak ([M]+) at m/z 195 (C7H11BrO2) and fragment ions corresponding to loss of Br (Δ m/z 79/81) confirm the structure .
Advanced Research Questions
Q. How can steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group’s proximity to two methyl groups creates significant steric hindrance, favoring SN2 mechanisms only with small nucleophiles (e.g., iodide) in polar aprotic solvents. For bulky nucleophiles, elimination reactions may dominate. To study this, conduct competition experiments using varying nucleophiles (e.g., NaCN vs. KOtBu) and analyze products via GC-MS or HPLC . Evidence from analogous compounds (e.g., 2-bromo-2-methylpentane) shows that steric effects reduce SN2 rates by >50% compared to less hindered analogs .
Q. What strategies resolve contradictory data in the literature regarding the stability of this compound under acidic conditions?
- Methodological Answer : Discrepancies in stability studies may arise from differences in acid strength or trace impurities. To reconcile findings:
- Perform controlled hydrolysis experiments with standardized HCl concentrations (e.g., 0.1–2.0 M) at 25°C. Monitor ester degradation via FT-IR (loss of C=O stretch at ~1740 cm⁻¹) and quantify hydrolysis products (e.g., 2-(bromomethyl)-2-methylbutanoic acid) using titration or LC-MS .
- Include buffer systems (e.g., phosphate) to isolate pH effects. Recent studies suggest that ester stability decreases below pH 3 due to protonation of the carbonyl oxygen, accelerating hydrolysis .
Q. How can researchers optimize the bromination step to minimize di-substitution byproducts?
- Methodological Answer : Over-bromination is a common side reaction. To suppress it:
- Use substoichiometric NBS (0.9–1.1 equivalents) and a radical initiator (e.g., AIBN) at 60–80°C.
- Employ UV-Vis spectroscopy to monitor bromine consumption in real time .
- Add a scavenger like 2,6-di-tert-butylphenol to quench excess bromine radicals.
- Computational modeling (e.g., DFT) can predict reactive sites and guide reagent selection. For example, methyl 2-methylbutanoate’s electron-rich α-carbon is more susceptible to bromination than β-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
